molecular formula C5H3N3S B13093636 2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile

2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile

Cat. No.: B13093636
M. Wt: 137.16 g/mol
InChI Key: JTGSRXMVILYFHL-UHFFFAOYSA-N
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Description

2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The presence of a thioxo group (C=S) at position 2 and a cyano group (C≡N) at position 5 makes this compound unique and of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile can be achieved through several methods. One common approach involves the nucleophilic addition of thiourea to α-cyanocinnamonitrile, followed by intramolecular cyclization. This reaction proceeds smoothly in the presence of potassium carbonate nanoparticles (K₂CO₃-NPs) as a mild basic catalyst, yielding the desired product with an 85% yield .

Another method involves the one-pot multicomponent reaction, where three or more reactants are combined in a single flask. This method is advantageous due to its simplicity and efficiency . Additionally, green synthesis approaches, such as ultrasonic and microwave irradiation, have been reported to enhance the reaction efficiency and reduce environmental impact .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of nano-catalysts, such as K₂CO₃-NPs, is preferred due to their high surface area and catalytic efficiency. These catalysts also facilitate easier product isolation and recovery, making the process more cost-effective and sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thiourea, α-cyanocinnamonitrile, triethyl orthoformate, formic acid, maleic anhydride, benzoyl chloride, and acetic anhydride. Reaction conditions often involve mild basic catalysts, such as K₂CO₃-NPs, and can be enhanced using ultrasonic or microwave irradiation .

Major Products Formed

Major products formed from these reactions include imidazo[1,2-c]pyrimidine derivatives, Schiff bases, and acylated pyrimidine derivatives. These products exhibit diverse biological activities and have significant pharmaceutical potential .

Mechanism of Action

The mechanism of action of 2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids in microorganisms. The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways .

Comparison with Similar Compounds

2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-sulfanylidene-1H-pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3S/c6-1-4-2-7-5(9)8-3-4/h2-3H,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGSRXMVILYFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=S)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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